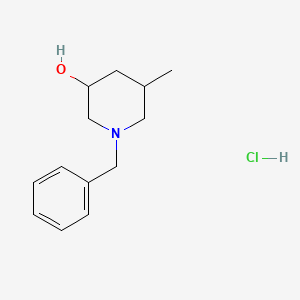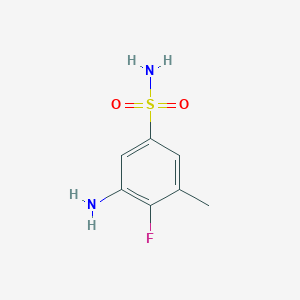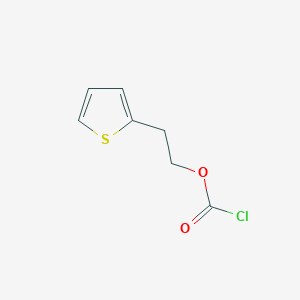![molecular formula C9H16N4 B13241667 1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13241667.png)
1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine is a compound that features a triazole ring attached to a cyclohexane ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine typically involves a click chemistry approach, where an azide and an alkyne undergo a cycloaddition reaction in the presence of a copper catalyst. The reaction conditions often include the use of copper(I) salts and ligands to stabilize the copper(I) species and enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the click chemistry reaction using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the triazole ring or the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the amine or triazole ring.
Applications De Recherche Scientifique
1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine has several scientific research applications:
Biology: The compound can be used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine involves its ability to coordinate with metal ions, particularly copper(I). This coordination stabilizes the metal ion and facilitates catalytic cycles in various chemical reactions. The triazole ring acts as a chelating ligand, binding to the metal ion through its nitrogen atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(benzyltriazolylmethyl)amine: A similar compound that also features a triazole ring and is used in similar applications, particularly in click chemistry.
Uniqueness
1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine is unique due to its specific structure, which combines the stability of the cyclohexane ring with the reactivity of the triazole ring. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-(triazol-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H16N4/c10-9(4-2-1-3-5-9)8-13-11-6-7-12-13/h6-7H,1-5,8,10H2 |
Clé InChI |
JSWGCCOZIVXILH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN2N=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13241587.png)

![8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13241598.png)
![7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13241599.png)

![1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13241611.png)

![Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13241621.png)

![[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13241630.png)

![[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine](/img/structure/B13241646.png)

![7-Oxabicyclo[2.2.1]hept-5-en-2-one](/img/structure/B13241657.png)
